Atiratecan

Description

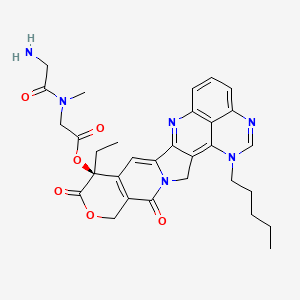

Structure

3D Structure

Properties

CAS No. |

867063-97-6 |

|---|---|

Molecular Formula |

C31H34N6O6 |

Molecular Weight |

586.6 g/mol |

IUPAC Name |

[(10S)-10-ethyl-5,9-dioxo-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaen-10-yl] 2-[(2-aminoacetyl)-methylamino]acetate |

InChI |

InChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1 |

InChI Key |

CWJSAEZZZABNRI-HKBQPEDESA-N |

Isomeric SMILES |

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |

Canonical SMILES |

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |

Appearance |

Solid powder |

Other CAS No. |

867063-97-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TP 300 TP-300 TP300 cpd |

Origin of Product |

United States |

Foundational & Exploratory

Atrasentan's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan is an orally bioavailable, potent, and selective antagonist of the endothelin-A (ETA) receptor.[1][2] The endothelin axis, particularly the binding of endothelin-1 (ET-1) to the ETA receptor, plays a crucial role in the progression of various cancers, including prostate, renal cell, and ovarian cancers.[3][4] Deregulation of this axis triggers a cascade of events that promote tumor growth, survival, invasion, and angiogenesis.[5][6][7] Atrasentan is designed to inhibit these processes by specifically blocking the ET-1/ETA receptor signaling pathway.[8][9] This technical guide provides an in-depth overview of the mechanism of action of Atrasentan in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: ETA Receptor Antagonism

Atrasentan's primary mechanism of action is the selective blockade of the endothelin-A (ETA) receptor, a G-protein coupled receptor.[10] By competitively inhibiting the binding of its ligand, endothelin-1 (ET-1), Atrasentan disrupts the downstream signaling cascades that are aberrantly activated in many cancer types.[1] This targeted intervention leads to a multifaceted anti-cancer effect, encompassing the inhibition of cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of Atrasentan.

Table 1: In Vitro Efficacy of Atrasentan

| Parameter | Cell Line(s) | Value/Effect | Reference(s) |

| ETA Receptor Binding Affinity (IC50) | Not specified | 0.0551 nM | N/A |

| Inhibition of Cell Growth | LNCaP, C4-2B (Prostate Cancer) | Significant inhibition at 0-50 µM | N/A |

| Induction of Apoptosis | PPC-1 (Prostate Cancer) | Significant increase with 10⁻⁶ M Atrasentan | [11] |

| Effect on pAkt Levels | HMPOS (Osteosarcoma) | Decreased pAkt levels | N/A |

Table 2: In Vivo Efficacy of Atrasentan in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference(s) |

| Colorectal Cancer | HT29 | Atrasentan + 20 Gy Radiation | Modest but significant increase in tumor growth delay compared to radiation alone. | [2][10] |

| Prostate Cancer | PPC-1-ETA | Atrasentan + Docetaxel | Significantly lower tumor growth rates and fewer proliferative cells (Ki-67 staining) compared to monotherapy. | [11] |

| Prostate Cancer | 22Rv1 | Atrasentan | Inhibited tumor growth in bony sites, but not initial colonization. Little efficacy in soft tissues. | [12] |

Table 3: Clinical Trial Data for Atrasentan

| Trial Identifier | Cancer Type | Phase | Dosage | Key Outcomes | Reference(s) |

| NCT00039429 | Renal Cell Carcinoma | II | 10 mg/day | Did not yield 6-month progression-free survival rates supporting its use as a first-line monotherapy. | [3] |

| M96-594 | Hormone-Refractory Prostate Cancer | II | 2.5 mg and 10 mg/day | Delayed clinical progression, PSA progression, and bone progression. | [13] |

| N/A | Refractory Adenocarcinomas | I | 10-75 mg/day | Maximum tolerated dose was 60 mg/day. Showed potential to delay disease progression. | [14] |

Signaling Pathways Modulated by Atrasentan

Atrasentan's blockade of the ETA receptor disrupts several critical signaling pathways implicated in cancer progression.

Endothelin-1 Signaling Pathway

ET-1 binding to the ETA receptor activates a network of downstream signaling cascades, including the MAPK, PI3K/Akt, and NF-κB pathways, which collectively promote cell survival, proliferation, and invasion.[10][15] Atrasentan directly inhibits the initiation of this signaling cascade.

PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK (ERK) pathways are key downstream effectors of ETA receptor activation. These pathways are central regulators of cell growth, proliferation, and survival. Atrasentan's inhibition of the ETA receptor leads to the downregulation of these pro-survival pathways.

References

- 1. Endothelin 1 in cancer: biological implications and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atrasentan (ABT-627) enhances perfusion and reduces hypoxia in a human tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Atrasentan in Patients with Advanced Renal Cell Carcinoma: A Phase II Trial of the ECOG-ACRIN Cancer Research Group (E6800) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atrasentan in Patients With IgA Nephropathy [clinicaltrials.stanford.edu]

- 6. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Oncogenic Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mesoscale.com [mesoscale.com]

- 14. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Endothelin-1 and Its Role in Cancer and Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Genome Integrity: A Technical Guide to the Discovery and Development of Selective ATR Inhibitors

Introduction: Targeting the Guardian of the Genome

In the intricate cellular network that safeguards genomic stability, the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase stands as a master regulator.[1] ATR is a crucial component of the DNA Damage Response (DDR), a signal transduction pathway that coordinates cell cycle progression, DNA replication, and DNA repair.[1][2] It is primarily activated by a broad spectrum of DNA lesions that cause replication stress, characterized by the formation of single-stranded DNA (ssDNA).[3][4] In response to this stress, ATR activates a signaling cascade that stabilizes replication forks, induces cell cycle arrest to allow time for repair, and promotes the repair of damaged DNA.[5][6]

Cancer cells are often characterized by high levels of replication stress due to oncogene activation and defects in DDR pathways.[4][5] This heightened dependency on the remaining functional DDR pathways, particularly the ATR signaling axis, creates a vulnerability. Targeting ATR can thus induce "synthetic lethality" in tumors with deficiencies in other DDR proteins, such as ATM or p53.[4][7][8] This principle forms the therapeutic rationale for developing selective ATR inhibitors as a promising class of anti-cancer agents, both as monotherapies and in combination with DNA-damaging chemotherapies, radiation, and other targeted agents like PARP inhibitors.[9][10][11]

The ATR Signaling Pathway: A Coordinated Response to Replication Stress

The activation of ATR is a multi-step process initiated by the detection of ssDNA coated by Replication Protein A (RPA).[3][12] This serves as a platform for the recruitment of the ATR-ATRIP heterodimer complex.[6] Full activation of ATR's kinase activity requires the co-localization of other checkpoint proteins, including the Rad9-Rad1-Hus1 (9-1-1) clamp and Topoisomerase-binding protein 1 (TOPBP1), which directly stimulates the kinase.[1][13] Once active, ATR phosphorylates a multitude of substrates, with the most well-characterized being Checkpoint Kinase 1 (CHK1).[1] Phosphorylated CHK1 is released from chromatin to signal throughout the nucleus, targeting key effectors like the CDC25 phosphatases to enforce cell cycle arrest and prevent premature entry into mitosis.[1][14]

References

- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 7. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. hematologyandoncology.net [hematologyandoncology.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ATR Targeting [merckgrouponcology.com]

- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

The Role of ATR in Response to Replication Stress in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the cellular response to DNA replication stress, a hallmark of cancer. Tumor cells, driven by oncogenic transformation, exhibit high levels of replication stress, making them critically dependent on the ATR signaling pathway for survival and proliferation. This dependency presents a key vulnerability that can be exploited for therapeutic intervention. This technical guide provides an in-depth overview of the role of ATR in the replication stress response in tumor cells, detailing the core signaling pathways, experimental protocols to assess ATR activity and replication stress, and a summary of the therapeutic landscape of ATR inhibitors.

Introduction: Replication Stress in Cancer

Replication stress is a multifaceted phenomenon characterized by the slowing or stalling of replication fork progression during DNA synthesis. In cancer cells, this is often a consequence of oncogene activation (e.g., MYC, RAS, CCNE1 amplification), which leads to aberrant replication initiation, dNTP pool depletion, and collisions between the replication and transcription machinery[1][2]. Loss of tumor suppressors like p53 and RB also contributes to premature S-phase entry and an accumulation of DNA lesions[1]. This chronic state of replication stress poses a significant threat to genome integrity. To cope with this, cancer cells become highly reliant on the DNA Damage Response (DDR), with ATR playing a central role[2][3].

The ATR Signaling Pathway in Replication Stress

The ATR-mediated response to replication stress is a complex signaling cascade that coordinates cell cycle progression, replication fork stability, and DNA repair[4][5][6].

ATR Activation

The canonical activation of ATR is initiated by the presence of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA)[1][6]. This structure forms at stalled replication forks and serves as a platform for the recruitment of the ATR-ATRIP (ATR-interacting protein) complex[1][6]. Full activation of ATR kinase activity requires the subsequent recruitment and interaction with several other proteins, including the 9-1-1 checkpoint clamp (RAD9-RAD1-HUS1) and TOPBP1 (Topoisomerase II binding protein 1)[1].

Downstream Effectors and Cellular Responses

Once activated, ATR phosphorylates a multitude of substrates to orchestrate a comprehensive response to replication stress[5][7]. A key downstream effector is the checkpoint kinase 1 (CHK1)[1][8]. The ATR-CHK1 signaling axis is pivotal in:

-

Cell Cycle Arrest: ATR, through CHK1, phosphorylates and inactivates CDC25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in S and G2/M phases. This provides time for DNA repair before entry into mitosis[1][9].

-

Replication Fork Stabilization: ATR signaling prevents the collapse of stalled replication forks, a critical step in avoiding the formation of deleterious DNA double-strand breaks[9].

-

Inhibition of Origin Firing: To conserve resources and prevent further stress, the ATR-CHK1 pathway suppresses the firing of new replication origins[9].

-

Promotion of DNA Repair: ATR signaling facilitates the recruitment of DNA repair factors to sites of damage, promoting pathways such as homologous recombination.

The following diagram illustrates the core ATR signaling pathway in response to replication stress.

Therapeutic Targeting of ATR in Cancer

The heightened reliance of tumor cells on ATR signaling for survival in the face of oncogene-induced replication stress provides a therapeutic window for ATR inhibitors (ATRi). By inhibiting ATR, these agents can exacerbate the existing replication stress, leading to replication catastrophe, genomic instability, and ultimately, tumor cell death. This concept is a prime example of synthetic lethality, where the combination of a cancer-specific genetic alteration (e.g., high replication stress) and a targeted drug (ATRi) is lethal to cancer cells but not to normal, healthy cells.

Quantitative Data on ATR Inhibitors

A number of potent and selective ATR inhibitors have been developed and are in various stages of preclinical and clinical evaluation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The following tables summarize the IC50 values for several ATR inhibitors in enzymatic assays and against various cancer cell lines.

| ATR Inhibitor | Enzymatic IC50 (nM) | Key Selectivity Notes |

| Ceralasertib (AZD6738) | 1 | >300-fold selectivity against PI3K kinases and ATR homologs (ATM, DNA-PK, mTOR)[10] |

| Berzosertib (M6620/VX-970) | 0.2 | >100-fold selectivity against ATR homologs and PI3K[10] |

| Elimusertib (BAY-1895344) | 7 | >400-fold selectivity against PI3K kinases and 6-200-fold against ATR homologs[10] |

| M4344 (VX-803) | < 0.2 | >100-fold selectivity against over 308 kinases, including ATR homologs[10] |

| VE-821 | 26 | >100-fold selectivity against ATR homologs and PI3K[10] |

| AZ20 | 5 | 8-fold selectivity over mTOR[11] |

| Cancer Cell Line | ATR Inhibitor | IC50 (µM) | Reference |

| HT29 (Colon) | Berzosertib (VE-822) | 0.019 | [11] |

| DU145 (Prostate) | M4344 | ~0.1 | [12] |

| HCT116 (Colon) | Ceralasertib (AZD6738) | >1 | [13] |

| A549 (Lung) | VE-821 | ~0.5 | [14] |

| HeLa (Cervical) | Ceralasertib (AZD6738) | ~0.2 | [13] |

Experimental Protocols

Assessing the activity of the ATR pathway and the level of replication stress is crucial for both basic research and the development of ATR inhibitors. This section provides detailed methodologies for key experiments.

In Vitro ATR Kinase Assay

This assay measures the ability of an ATR inhibitor to block the phosphorylation of a substrate by purified ATR kinase.

Materials:

-

Purified human ATR/ATRIP complex

-

Substrate: GST-cMyc-p53

-

Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT

-

ATP Mix: 10 µM ATP in assay buffer

-

Stop Solution: 100 mM EDTA in assay buffer

-

Detection Reagents: HTRF-compatible anti-GST and anti-phospho-p53 (Ser15) antibodies

Procedure:

-

In a 384-well plate, incubate the ATR/ATRIP complex with the GST-cMyc-p53 substrate and varying concentrations of the test ATR inhibitor in assay buffer for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP mix.

-

Incubate for 30 minutes at room temperature.

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents and incubate for 60 minutes at room temperature.

-

Read the plate using a time-resolved fluorescence reader. The HTRF signal is proportional to the level of substrate phosphorylation.

Western Blot for Phospho-CHK1

This method is used to assess the in-cell activity of ATR by measuring the phosphorylation of its primary substrate, CHK1, in response to replication stress.

Materials:

-

Cell culture reagents

-

Replication stress-inducing agent (e.g., hydroxyurea (HU) or UV radiation)

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345), Mouse anti-total-CHK1

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Plate tumor cells and allow them to adhere overnight.

-

Treat cells with a replication stress-inducing agent (e.g., 2 mM HU for 4 hours) in the presence or absence of an ATR inhibitor.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-CHK1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-CHK1 antibody as a loading control.

Immunofluorescence for γH2AX and RPA Foci

This technique is used to visualize and quantify DNA damage and replication stress at the single-cell level. γH2AX is a marker for DNA double-strand breaks, which can arise from collapsed replication forks, while RPA foci mark sites of ssDNA.

Materials:

-

Cells grown on coverslips

-

Replication stress-inducing agent

-

Fixative: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.3% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA in PBS

-

Primary antibodies: Mouse anti-γH2AX (Ser139), Rabbit anti-RPA

-

Secondary antibodies: Alexa Fluor 488 anti-mouse IgG, Alexa Fluor 594 anti-rabbit IgG

-

DAPI nuclear stain

-

Mounting medium

Procedure:

-

Treat cells on coverslips with a replication stress-inducing agent.

-

Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.

-

Block with 5% BSA in PBS for 30 minutes.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope and quantify the number and intensity of foci per nucleus using image analysis software like Fiji[1].

The following diagram illustrates a typical experimental workflow for assessing the effect of an ATR inhibitor on replication stress markers.

Quantitative Analysis of ATR Substrates by Mass Spectrometry

Mass spectrometry-based phosphoproteomics is a powerful tool for the unbiased, quantitative analysis of ATR substrates on a global scale[5][9]. This approach can identify novel ATR targets and provide a comprehensive view of the cellular response to ATR inhibition.

General Workflow:

-

Stable Isotope Labeling with Amino acids in Cell culture (SILAC): Cells are cultured in media containing "heavy" or "light" isotopes of arginine and lysine, allowing for the relative quantification of proteins and phosphopeptides between different experimental conditions.

-

Cell Treatment and Lysis: "Heavy" and "light" labeled cells are treated with a replication stress agent in the presence or absence of an ATR inhibitor, followed by cell lysis.

-

Protein Digestion: Proteins are digested into peptides using an enzyme such as trypsin.

-

Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, they are typically enriched from the total peptide mixture using techniques like titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC)[5][9].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enriched phosphopeptides are separated by liquid chromatography and analyzed by a mass spectrometer to determine their sequence and phosphorylation site.

-

Data Analysis: The relative abundance of phosphopeptides between the "heavy" and "light" samples is quantified to identify changes in phosphorylation in response to ATR inhibition.

Conclusion and Future Directions

The ATR signaling pathway is a critical mediator of the replication stress response and a key survival mechanism for many tumor cells. The development of potent and selective ATR inhibitors has opened up new avenues for cancer therapy, particularly for tumors with high levels of intrinsic replication stress or defects in other DNA damage response pathways. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to further investigate the role of ATR in cancer and to advance the clinical development of ATR-targeted therapies. Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from ATR inhibitors, as well as exploring rational combination therapies to overcome resistance and enhance therapeutic efficacy.

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro ATR kinase assay [bio-protocol.org]

- 5. Mass Spectrometry-Based Proteomics for Quantifying DNA Damage-Induced Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. style | Graphviz [graphviz.org]

- 7. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Quantitative Phosphoproteomics of the Ataxia Telangiectasia-Mutated (ATM) and Ataxia Telangiectasia-Mutated and Rad3-related (ATR) Dependent DNA Damage Response in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

First-Generation ATR Inhibitors: A Technical Guide to Their Chemical Properties and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2] Activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of other DNA lesions, ATR orchestrates cell cycle checkpoints, stabilizes replication forks, and promotes DNA repair.[3][4][5] In many cancer cells, an increased reliance on the ATR signaling pathway for survival, often due to defects in other DDR pathways like the ATM-p53 axis, makes ATR an attractive target for therapeutic intervention.[6][7] This guide provides an in-depth technical overview of first-generation ATR inhibitors, focusing on their chemical properties, the experimental protocols used for their characterization, and the core signaling pathways they modulate.

Core Signaling Pathway: ATR Activation and Function

The canonical ATR signaling pathway is initiated by the recognition of ssDNA coated by Replication Protein A (RPA).[1][4] The ATR-ATRIP complex is then recruited to these sites of DNA damage.[1][4] Full activation of ATR's kinase function requires the presence of a DNA primer-template junction, the 9-1-1 checkpoint clamp (comprising Rad9, Rad1, and Hus1), and the activator protein TopBP1.[8] Once activated, ATR phosphorylates a multitude of substrates, with the most well-characterized being the checkpoint kinase 1 (CHK1).[3][4] This phosphorylation cascade leads to cell cycle arrest, primarily at the G2/M transition, allowing time for DNA repair and preventing the propagation of damaged DNA.[1][3]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 6. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

The Endothelin Axis: A Critical Regulator of Cancer Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

The endothelin (ET) axis, a complex signaling network primarily known for its role in vasoconstriction, has emerged as a pivotal player in the progression of numerous cancers. Comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (endothelin receptor type A, ETAR, and type B, ETBR), this axis orchestrates a wide array of cellular processes that are fundamental to tumor growth, invasion, and metastasis.[1][2][3] This technical guide provides a comprehensive overview of the endothelin axis in oncology, detailing its core signaling pathways, summarizing key quantitative data, and outlining essential experimental protocols for its investigation.

Core Components and Signaling Paradigms

The endothelin axis is typically activated when endothelin-1 (ET-1), the most potent and well-characterized ligand, binds to its receptors on the surface of cancer cells, stromal cells, or endothelial cells.[2][4] This interaction triggers a cascade of intracellular signaling events that drive cancer progression.

Endothelin Ligands and Receptors:

-

Endothelin-1 (ET-1): The primary ligand in the context of cancer, ET-1 is overexpressed in a variety of tumors, including prostate, ovarian, breast, lung, and colon cancers.[5][6] Its production can be stimulated by hypoxia, growth factors, and inflammatory cytokines.[4]

-

Endothelin-A Receptor (ETAR): Predominantly binds ET-1 and ET-2 with high affinity.[7] Activation of ETAR is strongly associated with pro-tumorigenic effects, including cell proliferation, survival, angiogenesis, and invasion.[2][8][9]

-

Endothelin-B Receptor (ETBR): Binds all three endothelin isoforms with equal affinity.[7] The role of ETBR in cancer is more complex; while it can mediate apoptosis and clearance of ET-1, it has also been implicated in promoting tumor progression in certain cancers like melanoma.[2]

Key Signaling Pathways:

Upon ligand binding, ETAR and ETBR activate several downstream signaling pathways that are crucial for cancer progression:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK/ERK pathway is a central event following ET-1 stimulation, leading to increased cell proliferation and survival.[6][10]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another critical downstream effector of ET-1 signaling, promoting cell survival by inhibiting apoptosis.[6][11]

-

Vascular Endothelial Growth Factor (VEGF) Signaling: ET-1 can indirectly promote angiogenesis by upregulating the expression of VEGF, a potent stimulator of new blood vessel formation.[12][13] This is often mediated through the stabilization of hypoxia-inducible factor-1α (HIF-1α).[12][14]

-

Epithelial-to-Mesenchymal Transition (EMT): The endothelin axis can induce EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[5][6] This involves the downregulation of E-cadherin and the upregulation of mesenchymal markers like N-cadherin and vimentin.[4][6]

Quantitative Data on the Endothelin Axis in Cancer

The following tables summarize key quantitative data from preclinical studies investigating the endothelin axis. This data is crucial for understanding the potency of interactions and the efficacy of targeted therapies.

Table 1: Receptor Binding Affinities of Endothelin Peptides

| Peptide | Receptor | Cell Line | Kd / Ki (nM) | Reference |

| ET-1 | ET Receptor | A10 (rat smooth muscle) | 0.12 (Kd) | [8] |

| ET-1 | ET Receptor | A10 (rat smooth muscle) | 0.14 (Ki) | [8] |

| ET-2 | ET Receptor | A10 (rat smooth muscle) | 0.16 (Ki) | [8] |

| ET-3 | ET Receptor | A10 (rat smooth muscle) | 16 (Ki) | [8] |

Table 2: IC50 Values of Endothelin Receptor Antagonists

| Antagonist | Target Receptor(s) | Cancer Type | Cell Line(s) | IC50 (nM) | Reference |

| Macitentan | ETAR/ETBR | Ovarian Cancer | Recombinant | 0.2 (ETAR), 391 (ETBR) | [1] |

| Zibotentan | ETAR | Colorectal Cancer | Colorectal cancer lines & fibroblasts | 100 - 10,000 | [15] |

Table 3: In Vitro and In Vivo Effects of Endothelin Axis Modulation

| Experimental Model | Treatment | Effect | Quantitative Measurement | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | ET-1 (10 nmol/L) | Increased cell growth | 69% increase | [15] |

| Ovarian Cancer Xenograft | Macitentan + Paclitaxel | Reduced tumor weight and ascites | Significant reduction compared to paclitaxel alone | [6] |

| Ovarian Cancer Xenograft | ZD4054 (Zibotentan) | Reduced tumor growth | Significant reduction | [16] |

| Bladder Cancer Metastasis Model | ZD4054 (Zibotentan) | Delayed onset of metastasis | Significant delay | [16] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the endothelin axis. Below are outlines of key experimental protocols.

Endothelin Receptor Binding Assay

This assay is used to determine the affinity of ligands for endothelin receptors.

Materials:

-

Cell line expressing endothelin receptors (e.g., A10 cells)[8]

-

Radiolabeled endothelin (e.g., [125I]Tyr13-ET-1)[8]

-

Unlabeled competitor ligands (ET-1, ET-3, antagonists)[7]

-

Binding buffer (e.g., HBSS with 0.1% BSA)[7]

-

Filtration apparatus[8]

-

Gamma counter

Protocol:

-

Seed cells in culture plates and grow to near confluence.[7]

-

Wash cells with cold binding buffer.[7]

-

Incubate cells with a constant concentration of radiolabeled ET-1 and varying concentrations of unlabeled competitor ligand for 2 hours at room temperature.[7]

-

For separation of bound from free ligand, aspirate the incubation medium and wash the cells with ice-cold buffer. Alternatively, use a filtration plate to capture the cell membranes.[7][8]

-

Lyse the cells or collect the filters and measure the radioactivity using a gamma counter.[7]

-

Perform Scatchard analysis for saturation binding assays to determine Kd and Bmax, or competitive binding analysis to determine Ki values.[8]

Cell Proliferation Assay

This assay measures the effect of endothelin axis modulation on cancer cell growth.

Materials:

-

Cancer cell line of interest

-

ET-1 and/or endothelin receptor antagonists

-

96-well plates

-

Cell proliferation reagent (e.g., WST-1, MTS, or [3H]-thymidine)[15][17]

-

Microplate reader or liquid scintillation counter

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of ET-1 and/or antagonists for a specified period (e.g., 24-72 hours).

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

For colorimetric assays, incubate for a few hours and then measure the absorbance at the appropriate wavelength.[17]

-

For [3H]-thymidine incorporation, add the radiolabel during the last few hours of incubation, harvest the cells, and measure radioactivity.[15]

-

Calculate the percentage of cell proliferation relative to untreated controls.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.

Materials:

-

Cancer cell line of interest

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Extracellular matrix gel (e.g., Matrigel)

-

Chemoattractant (e.g., serum-containing medium or ET-1)

-

Serum-free medium

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Protocol:

-

Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the insert.

-

Add a chemoattractant to the lower chamber.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

In Vivo Xenograft Tumor Growth Study

This model is used to evaluate the effect of endothelin axis-targeting therapies on tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Vehicle control

-

Therapeutic agent (e.g., endothelin receptor antagonist)

-

Calipers for tumor measurement

Protocol:

-

Inject cancer cells subcutaneously or orthotopically into the mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer the therapeutic agent and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor dimensions with calipers regularly (e.g., twice a week).

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Visualizing the Endothelin Axis in Cancer

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: ET-1 signaling through ETAR activates multiple pathways promoting cancer progression.

Caption: Workflow for an in vivo xenograft study of an ET receptor antagonist.

Conclusion

The endothelin axis represents a significant and multifaceted target in oncology. Its intricate involvement in fundamental processes of cancer progression, coupled with the availability of specific antagonists, offers promising avenues for therapeutic intervention. A thorough understanding of the signaling pathways, quantitative parameters, and experimental models described in this guide is essential for researchers and drug development professionals seeking to exploit the vulnerabilities of the endothelin axis for the development of novel and effective cancer therapies. While clinical trials of endothelin receptor antagonists have yielded mixed results, ongoing research into combination therapies and patient stratification may yet unlock the full potential of targeting this critical pathway.[8][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Antivascular Therapy for Multidrug-Resistant Ovarian Tumors by Macitentan, a Dual Endothelin Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The endothelin axis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Macitentan (ACT-064992), a Tissue-Targeting Endothelin Receptor Antagonist, Enhances Therapeutic Efficacy of Paclitaxel by Modulating Survival Pathways in Orthotopic Models of Metastatic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 內皮細胞跨孔遷移及入侵試驗 [sigmaaldrich.com]

- 10. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 11. Targeting the Endothelin-1 Receptors Curtails Tumor Growth and Angiogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Drug: Zibotentan - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 14. rsc.org [rsc.org]

- 15. Endothelin-1-induced proliferation of human endothelial cells depends on activation of K+ channels and Ca+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endothelin receptor antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of the Genome: An In-depth Technical Guide to ATR Kinase's Role in Maintaining Genomic Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the eukaryotic genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex and sophisticated network of signaling pathways known as the DNA Damage Response (DDR). At the heart of the response to replication stress and a broad spectrum of DNA lesions lies the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This serine/threonine-specific protein kinase acts as a master regulator, orchestrating a multifaceted response to maintain genomic stability.[1][2][3] Its essential role in cell survival and the heightened reliance of many cancer cells on its activity have made ATR a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of ATR kinase, its intricate signaling pathways, quantitative data on its activity, and detailed protocols for its study.

The Central Role of ATR Kinase in Genomic Stability

ATR is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family and is indispensable for the viability of proliferating cells.[2] Its primary function is to detect and respond to single-stranded DNA (ssDNA), a common intermediate generated during DNA replication stress and various DNA repair processes.[1][2] Upon activation, ATR initiates a signaling cascade that has several critical outcomes for the maintenance of genomic integrity:

-

Cell Cycle Checkpoint Activation: ATR activation leads to cell cycle arrest, providing the necessary time for DNA repair before the cell enters mitosis. This is a crucial mechanism to prevent the propagation of damaged DNA to daughter cells.[1]

-

Replication Fork Stabilization: During DNA replication, various impediments can cause replication forks to stall. ATR plays a vital role in stabilizing these stalled forks, preventing their collapse into deleterious DNA double-strand breaks (DSBs), and facilitating their subsequent repair and restart.[1]

-

Regulation of DNA Repair: ATR signaling directly influences multiple DNA repair pathways. It promotes the recruitment of repair factors to sites of damage and phosphorylates key proteins involved in homologous recombination and other repair mechanisms.[4]

-

Suppression of Origin Firing: To prevent the accumulation of excessive ssDNA and further genomic instability during replication stress, ATR signaling suppresses the firing of late replication origins.[4]

The essential nature of ATR is highlighted by the fact that its complete knockout is embryonically lethal in mice, underscoring its fundamental role in cellular life.[5]

The ATR Signaling Pathway: A Detailed Look

The activation of ATR and the subsequent signaling cascade is a tightly regulated, multi-step process involving a host of protein players.

ATR Activation at Sites of DNA Damage

The canonical activation of ATR is triggered by the presence of RPA-coated ssDNA.[1][2] This structure serves as a platform for the recruitment of the ATR-ATRIP (ATR-Interacting Protein) complex.[1][2] However, recruitment alone is not sufficient for full kinase activation. A series of subsequent events are required:

-

9-1-1 Clamp Loading: The RAD17-RFC clamp loader recognizes the junction between ssDNA and double-stranded DNA (dsDNA) and loads the 9-1-1 (RAD9-RAD1-HUS1) checkpoint clamp onto the DNA.[6]

-

TOPBP1 Recruitment and ATR Activation: The loaded 9-1-1 complex recruits TOPBP1 (Topoisomerase II binding protein 1), which directly interacts with and stimulates the kinase activity of the ATR-ATRIP complex.[2][4][6]

-

Signal Amplification: The ATR signaling pathway is further amplified through feedback loops. For instance, ATR can phosphorylate and activate other factors that enhance its own recruitment and activation.[1]

Figure 1: ATR Kinase Activation Pathway.

Downstream Signaling: The ATR-CHK1 Axis

Once activated, ATR phosphorylates a multitude of substrates to execute its functions in maintaining genomic stability. A primary and crucial downstream effector is the checkpoint kinase 1 (CHK1).[1]

-

CHK1 Phosphorylation: Activated ATR, with the help of the mediator protein Claspin, phosphorylates CHK1 at Ser317 and Ser345, leading to its activation.[7]

-

Cell Cycle Arrest: Activated CHK1 then phosphorylates and inactivates the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C).[1] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby inducing cell cycle arrest.[1]

-

Other Downstream Targets: Beyond CHK1, ATR has hundreds of other substrates that are involved in various aspects of the DNA damage response, including DNA repair proteins like BRCA1 and replication machinery components like the MCM helicase complex.[4]

Figure 2: ATR Downstream Signaling via CHK1.

Quantitative Analysis of ATR Kinase Function

The following tables summarize key quantitative data related to the function and inhibition of ATR kinase, providing a comparative overview for research and drug development purposes.

Table 1: Inhibitory Potency of Selected ATR Inhibitors

| Inhibitor Name | Target(s) | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Elimusertib (BAY-1895344) | ATR | 7 | Cell-free assay | [8] |

| Berzosertib (VE-822/M6620) | ATR | 19 | HT29 cells | [8][9] |

| VE-821 | ATR | 26 | Cell-free assay | [8][9] |

| Ceralasertib (AZD6738) | ATR | - | - | - |

| VX-803 (M4344) | ATR | 8 | P-Chk1 phosphorylation | [8] |

| Dactolisib (BEZ235) | PI3K, mTOR, ATR | 21 | 3T3TopBP1-ER cells | [8][9] |

| Torin 2 | mTOR, ATM, ATR, DNA-PK | 35 | PC3 cells | [8] |

| CGK 733 | ATM/ATR | ~200 | Cell-free assay | [8] |

Note: IC50 values can vary depending on the assay conditions and cell line used.

Table 2: Effects of ATR Depletion or Inhibition on Cell Cycle Distribution

| Cell Line | Treatment | Effect on Cell Cycle | Quantitative Change | Reference |

| GM847/kdATR | Cisplatin (10 µM) | Abrogation of S-phase arrest | S-phase cells at 10h: 59% (control) vs. 38% (kdATR) | [10] |

| U2OS | ATR shRNA | No gross effect on proliferation under normal conditions | ~80% depletion of ATR | [5] |

| HeLa | ATRi (VE-821) after SRSF1 knockdown | Reduction of G2/M arrest | Significant reduction in G2/M population | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study ATR kinase function.

In Vitro ATR Kinase Assay

This protocol is adapted from established methods for measuring ATR kinase activity using a purified substrate.

Materials:

-

Recombinant human ATR/ATRIP complex

-

Kinase substrate (e.g., GST-p53)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP solution (e.g., 100 µM in kinase buffer)

-

[γ-³²P]ATP (for radiometric assay) or specific antibodies for detection (for non-radiometric assays)

-

Phosphatase inhibitors

-

SDS-PAGE equipment and reagents

-

Phosphorimager or Western blotting equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the Kinase Assay Buffer, the kinase substrate (e.g., 1 µg GST-p53), and the recombinant ATR/ATRIP enzyme (e.g., 50 ng). If testing inhibitors, add the desired concentration of the inhibitor at this step and incubate for 10 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding the ATP solution containing [γ-³²P]ATP (final concentration ~10 µM ATP, 1-5 µCi [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.

-

Stop Reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer.

-

Electrophoresis: Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Detection:

-

Radiometric: Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into the substrate using a phosphorimager.

-

Non-Radiometric (Western Blot): Transfer the proteins to a PVDF membrane. Block the membrane and probe with a phospho-specific antibody against the substrate (e.g., anti-phospho-p53 Ser15). Detect with a secondary antibody and chemiluminescence.

-

-

Data Analysis: Quantify the band intensities to determine the relative kinase activity. For inhibitor studies, calculate the IC50 value.

Analysis of CHK1 Phosphorylation by Western Blot

This protocol details the detection of ATR-mediated CHK1 activation by monitoring its phosphorylation.

Materials:

-

Cell culture reagents

-

DNA damaging agent (e.g., Hydroxyurea, UV radiation) or ATR inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the DNA damaging agent or ATR inhibitor for the desired time. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Western Blotting:

-

Load equal amounts of protein per lane and perform SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1 Ser345) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescence reagent and an imager.

-

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total CHK1 and then a loading control.

-

Data Analysis: Quantify the band intensities for phospho-CHK1 and total CHK1. Calculate the ratio of phospho-CHK1 to total CHK1 to determine the level of CHK1 activation.

siRNA-Mediated Depletion of ATR

This protocol describes the transient knockdown of ATR expression using small interfering RNA.

Materials:

-

Cell line of interest

-

ATR-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium

-

Reagents for validation of knockdown (e.g., for Western blot or qPCR)

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

In one tube, dilute the siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the cell line and the stability of the target protein.

-

Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by Western blot (to assess protein levels) or qPCR (to assess mRNA levels).

-

Functional Assays: Once knockdown is confirmed, the cells can be used for downstream functional assays, such as cell cycle analysis or sensitivity to DNA damaging agents.

Conclusion and Future Directions

ATR kinase is a cornerstone of the DNA damage response, playing an essential and multifaceted role in the preservation of genomic integrity. Its signaling pathway is a paradigm of cellular signal transduction, involving intricate recruitment, activation, and amplification mechanisms. The heightened reliance of many cancer cells on the ATR pathway for survival in the face of oncogene-induced replication stress has positioned ATR as a prime target for cancer therapy.[12][13] The development of potent and selective ATR inhibitors holds great promise for novel therapeutic strategies, both as monotherapies and in combination with traditional genotoxic agents.

Future research will likely focus on further elucidating the complex network of ATR substrates and their specific roles in the DDR. A deeper understanding of the mechanisms that dictate cellular sensitivity to ATR inhibition will be crucial for identifying patient populations most likely to benefit from these therapies and for the rational design of combination treatments. The continued development of sophisticated experimental tools and techniques will undoubtedly accelerate our progress in unraveling the full extent of ATR's role as the guardian of our genome.

References

- 1. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxic activation of ATR and the suppression of the initiation of DNA replication through cdc6 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A TRilogy of ATR’s Non-Canonical Roles Throughout the Cell Cycle and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. ATR CONTRIBUTES TO CELL CYCLE ARREST AND SURVIVAL AFTER CISPLATIN BUT NOT OXALIPLATIN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]

Methodological & Application

Application Notes and Protocols for Atrasentan in In-Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan (formerly ABT-627) is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] The endothelin axis, particularly the interaction between endothelin-1 (ET-1) and the ETA receptor, is increasingly recognized for its role in cancer pathogenesis.[2] Dysregulation of this pathway is implicated in key tumorigenic processes, including cell proliferation, evasion of apoptosis, angiogenesis, and metastasis.[2] In various cancer types, such as prostate, ovarian, and renal cell carcinoma, the ET-1/ETA receptor system is often overexpressed, making it a compelling target for therapeutic intervention.[3][4][5]

These application notes provide a comprehensive guide for utilizing Atrasentan in in-vitro cancer cell line studies to investigate its anti-cancer properties and elucidate its mechanism of action.

Mechanism of Action in Cancer

Atrasentan exerts its anti-cancer effects by competitively inhibiting the binding of ET-1 to the ETA receptor on cancer cells.[6] ET-1, often produced by tumor cells themselves in an autocrine/paracrine loop, acts as a mitogen and a survival factor.[7][8] By blocking this interaction, Atrasentan disrupts downstream signaling pathways that promote tumor growth and survival.

Key effects of ETA receptor blockade by Atrasentan include:

-

Inhibition of Cell Proliferation: Atrasentan has been shown to inhibit the proliferation of various cancer cell lines, including those from ovarian and cervical carcinomas.[3]

-

Induction of Apoptosis: ET-1 signaling promotes cell survival and can inhibit chemotherapy-induced apoptosis.[7][9] Atrasentan can reverse this effect, leading to increased programmed cell death and enhancing the efficacy of cytotoxic agents like taxanes.[4][9][10]

-

Anti-Angiogenic Effects: The ET-1/ETA pathway can promote the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis.[7] Atrasentan may indirectly inhibit the formation of new blood vessels that supply tumors.

Data Presentation: In-Vitro Effects of Atrasentan

Table 1: Atrasentan In-Vitro Activity and Effects Note: Specific IC50 values for Atrasentan are not widely published in public literature. The data below reflects observed effects at tested concentrations.

| Cancer Type | Cell Line | Concentration / Dose | Observed Effect | Reference |

| Ovarian Carcinoma | HEY Xenografts | 2 mg/kg/day (i.p.) | 65% reduction in tumor growth, similar to paclitaxel. Enhanced apoptosis. | [4] |

| Cervical Carcinoma | Xenografts | Not Specified | Inhibition of proliferation. | [3] |

| Prostate Cancer | PPC-1 (ETA-overexpressing) | Not Specified | In combination with taxanes, significantly reduced viable cells and increased apoptosis compared to monotherapy. | [10] |

| Prostate Cancer | In-vitro models | Not Specified | Prevents ET-1's reduction of paclitaxel-induced apoptosis. | [9] |

| Colon Carcinoma | HT29 Xenografts | 20 mg/kg (i.p.) | No independent effect on tumor growth, but significantly increased tumor growth delay when combined with radiation. | [11] |

| Bladder Cancer | KU-19-19 Xenografts | 5 mg/kg BW | No significant effect on tumor growth, mitosis, or necrosis rates in this specific model. | [3] |

Experimental Protocols

The following protocols provide a framework for conducting in-vitro studies with Atrasentan. Researchers should optimize conditions for their specific cell lines and experimental setups.

Preparation of Atrasentan Stock Solution

Atrasentan is typically soluble in organic solvents like DMSO.

-

Reagent: Atrasentan powder.

-

Solvent: High-quality, sterile Dimethyl Sulfoxide (DMSO).

-

Procedure: a. Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving Atrasentan powder in DMSO. Vortex briefly to ensure it is fully dissolved. b. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. c. Store aliquots at -20°C or -80°C for long-term stability.

-

Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. c. Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatment and control groups and is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Cell Viability / Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to determine the half-maximal inhibitory concentration (IC50).[12]

-

Cell Seeding: a. Culture cells to ~80% confluency and harvest using standard methods (e.g., trypsinization). b. Perform a cell count and determine viability (e.g., using Trypan Blue). c. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well). d. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Treatment: a. Prepare serial dilutions of Atrasentan in complete culture medium from your stock solution. b. Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Atrasentan. Include wells for "untreated" and "vehicle control" (medium with DMSO). c. Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Reagent Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

-

Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

-

Cell Seeding and Treatment: a. Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest. b. After 24 hours, treat the cells with the desired concentrations of Atrasentan (e.g., based on IC50 values) and controls. c. Incubate for a predetermined period (e.g., 24 or 48 hours).

-

Cell Harvesting: a. Collect the culture medium (which contains floating/dead cells). b. Wash the adherent cells with PBS and detach them using trypsin. c. Combine the detached cells with the collected medium from the previous step. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Discard the supernatant and wash the cell pellet once with cold PBS.

-

Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: a. Analyze the samples immediately using a flow cytometer. b. Use unstained, PI-only, and Annexin V-only stained cells as controls for setting compensation and gates. c. Quantify the percentage of cells in each quadrant:

- Lower-Left (Annexin V- / PI-): Live cells

- Lower-Right (Annexin V+ / PI-): Early apoptotic cells

- Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

- Upper-Left (Annexin V- / PI+): Necrotic cells

Western Blotting Protocol

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins in the ET-1 signaling pathway (e.g., ERK, Akt) or apoptosis-related proteins (e.g., Caspases, Bcl-2 family).[16]

-

Protein Extraction: a. Treat cells in 6-well or 10 cm plates with Atrasentan as described previously. b. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: a. Normalize protein amounts (e.g., 20-40 µg per lane) and prepare samples with Laemmli buffer. Boil for 5 minutes. b. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

-

Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

- 1. atrasentan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Atrasentan: targeting the endothelin axis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin-A-receptor antagonism with atrasentan exhibits limited activity on the KU-19-19 bladder cancer cell line in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic targeting of the endothelin-A receptor in human ovarian carcinoma: efficacy of cytotoxic agents is markedly enhanced by co-administration with atrasentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atrasentan in Patients with Advanced Renal Cell Carcinoma: A Phase II Trial of the ECOG-ACRIN Cancer Research Group (E6800) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Atrasentan used for? [synapse.patsnap.com]

- 7. Targeting the Endothelin Axis with Atrasentan, in combination with IFN-alpha, in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Phase 3, Randomized Controlled Trial of Atrasentan in Patients with Nonmetastatic Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelin Receptor A Blockade Enhances Taxane Effects in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atrasentan (ABT-627) enhances perfusion and reduces hypoxia in a human tumor xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 13. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 15. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for ATR Inhibitor Treatment in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in preclinical xenograft mouse models. ATR inhibitors are a promising class of anti-cancer agents that target the DNA damage response (DDR) pathway, exploiting synthetic lethality in tumors with specific genetic alterations, such as those in ATM or p53.[1][2] This document outlines the underlying principles, experimental design considerations, and step-by-step procedures for evaluating the efficacy of ATR inhibitors as monotherapy and in combination with other anti-cancer agents.

Core Principle: Exploiting Synthetic Lethality

The rationale for using ATR inhibitors in cancer therapy often relies on the concept of synthetic lethality. In cancer cells with existing defects in other DNA damage repair pathways (e.g., ATM deficiency), the inhibition of ATR, a key kinase in the DDR, leads to catastrophic DNA damage and cell death.[1][2] ATR is activated in response to single-stranded DNA, which can arise from DNA damage or replication stress.[3][4] Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][5] By inhibiting ATR, these protective mechanisms are abrogated, making cancer cells more susceptible to DNA damaging agents or to their own intrinsic replication stress.[1][6]

Signaling Pathway of ATR Activation and Inhibition

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism of action for ATR inhibitors.

Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair. ATR inhibitors block this pathway.

Experimental Workflow for Xenograft Studies

A typical workflow for assessing the efficacy of an ATR inhibitor in a xenograft mouse model is depicted below.

Caption: Standard workflow for an in vivo xenograft study evaluating an ATR inhibitor.

Quantitative Data Summary

The following tables summarize representative quantitative data for several ATR inhibitors tested in xenograft models.

Table 1: Monotherapy Efficacy of ATR Inhibitors

| ATR Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Elimusertib (BAY-1895344) | Various Solid Tumors | Patient-Derived Xenograft (PDX) | 40 mg/kg, BID, 3 days on/4 days off, PO | 4/21 models showed partial response | [7] |

| AZD6738 (Ceralasertib) | Gastric Cancer | SNU-601 Cell Line Xenograft | 50 mg/kg, QD, PO for 20 days | Significant tumor growth inhibition | [8] |

| AZD6738 (Ceralasertib) | Biliary Tract Cancer | SNU478 Cell Line Xenograft | 25 mg/kg, QD, PO | Suppressed tumor growth | [9] |

| RP-3500 | Colon Cancer | LoVo Cell Line Xenograft | 7 mg/kg, QD, PO for 17 days | Dose-dependent tumor growth inhibition | [10] |

| RP-3500 | Gastric Cancer | PDX Model | 5-10 mg/kg, QD, PO for 28 days | Significant tumor growth inhibition | [10] |

| AZ20 | Ewing's Sarcoma | A4573 Cell Line Xenograft | Not specified | Reduced tumor growth | [11] |

Table 2: Combination Therapy Efficacy of ATR Inhibitors

| ATR Inhibitor | Combination Agent | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Berzosertib (M6620/VX-970) | Cisplatin | Non-Small Cell Lung Cancer | Patient-Derived Xenograft (PDX) | M6620: 30 mg/kg, PO, 4 days/week; Cisplatin: 3 mg/kg, IP, q7d | Statistically significant enhancement of cisplatin activity in 6 of 7 models | [12] |

| Berzosertib (M6620/VX-970) | Radiation | Non-Small Cell Lung Cancer Brain Metastasis | PDX Model | M6620: 60 mg/kg, PO, QD; Radiation: 2.5 Gy daily for 5 days | Improved overall survival compared to radiation alone | [13][14] |

| AZD6738 (Ceralasertib) | Cisplatin | Biliary Tract Cancer | SNU478 Cell Line Xenograft | AZD6738: 25 mg/kg, PO, QD; Cisplatin: Not specified | Significantly repressed tumor growth compared to monotherapy | [9] |

| AZD6738 (Ceralasertib) | 5-Fluorouracil | Colorectal Cancer | HT29 Cell Line Xenograft | AZD6738: Not specified; 5-FU: 25 mg/kg, 5 days/week for 3 weeks | Significantly greater inhibition of tumor growth compared to 5-FU alone | [15] |

| AZD6738 (Ceralasertib) | Olaparib | Triple-Negative Breast Cancer | PDX Model (BRCA2-mutant) | AZD6738: Not specified, 3-5 days/week, PO; Olaparib: Not specified | Complete tumor regression | [16] |

| M4344 | Irinotecan | Small-Cell Lung Cancer | H82 & H446 Cell Line Xenografts | M4344: 10 mg/kg; Irinotecan: 50 mg/kg | Statistically significant decrease in tumor volume relative to single agents | [17] |

| M6620 (VX-970) | Cisplatin | Pediatric Solid Tumors | 24 Solid Tumor Xenografts | M6620: 20 mg/kg, IV, on days 2 & 9; Cisplatin: 5 mg/kg, IP, on days 1 & 8 | M6620 administered 16 hours after cisplatin | [18] |

Detailed Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Mouse Model

-

Cell Culture: Culture human cancer cells (e.g., SNU-601, HT29) in appropriate media and conditions until they reach 70-80% confluency.

-

Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 to 2 x 10^7 cells/100 µL.[9][19][20] Keep cells on ice to maintain viability.

-

Animal Model: Use immunodeficient mice (e.g., 5-week-old female nude mice).[19]

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.[19]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (length × width²)/2.[8][19]

-

Randomization: Once tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.[8][9][19]

Protocol 2: Administration of ATR Inhibitor and Combination Agents

-

Vehicle Preparation: Prepare the vehicle control solution as specified for the particular ATR inhibitor (e.g., 5% DMSO + 45% PEG300 + water).[13]

-

ATR Inhibitor Formulation: Formulate the ATR inhibitor in the appropriate vehicle at the desired concentration for oral gavage (PO), intravenous (IV), or intraperitoneal (IP) administration based on previous studies.

-

Treatment Schedule (Monotherapy):

-

Treatment Schedule (Combination Therapy):

-

With Chemotherapy (e.g., Cisplatin): Administer the chemotherapeutic agent (e.g., cisplatin at 5 mg/kg IP) followed by the ATR inhibitor after a specified time interval (e.g., M6620 at 20 mg/kg IV 16 hours after cisplatin).[18] The timing of administration can be critical for synergistic effects.[2][21]

-

With PARP Inhibitors (e.g., Olaparib): Administer olaparib (e.g., 50 mg/kg PO) followed by the ATR inhibitor (e.g., AZD6738 at 25 mg/kg PO) approximately 1 hour later.[19]

-

With Radiation: Administer the ATR inhibitor (e.g., M6620 at 60 mg/kg PO) 1 hour prior to each radiation fraction.[13]

-

-

Monitoring: Continue to monitor tumor volume and mouse body weight 2-3 times per week throughout the treatment period. Body weight loss can be an indicator of toxicity.[8]

Protocol 3: Endpoint Analysis and Pharmacodynamic Studies

-

Euthanasia and Tumor Excision: At the end of the study (e.g., when tumors in the control group reach a predetermined size like 2000 mm³), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.[7] Excise the tumors.

-

Pharmacodynamic (PD) Marker Analysis:

-

For PD studies, tumors can be harvested at specific time points after the last dose (e.g., 2, 8, or 24 hours).[16]

-

Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Section the tumors and perform IHC for key biomarkers:

-

Western Blotting: Lyse a portion of the fresh-frozen tumor tissue to extract proteins. Perform western blotting to quantify the levels of total and phosphorylated proteins (e.g., Chk1, RAD50).[8][16]

-

-

Data Analysis: Analyze the tumor growth data (e.g., tumor growth inhibition, partial response, stable disease).[7] Statistically compare the treatment groups to the control group. Analyze the biomarker data to confirm the mechanism of action of the ATR inhibitor.

References

- 1. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]

- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA IR-damage and cellular response via ATR | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Efficacy of ATR Kinase Inhibitor Elimusertib Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. ATR inhibitor M6620 (VX-970) enhances the effect of radiation in non-small cell lung cancer brain metastasis patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ATR Inhibitor M6620 (VX-970) Enhances the Effect of Radiation in Non-Small Cell Lung Cancer Brain Metastasis Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]